Gentamicin C

概要

説明

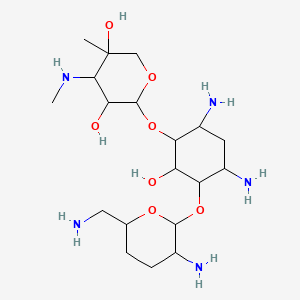

Gentamicin C is a complex organic compound with significant biological and chemical properties. It is known for its intricate structure, which includes multiple amino and hydroxyl groups, making it a versatile molecule in various scientific applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Gentamicin C involves multiple steps, starting from simpler organic molecules. The process typically includes the protection of functional groups, selective reactions to introduce amino and hydroxyl groups, and deprotection steps to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product .

化学反応の分析

Structural and Functional Implications

The structural differences among gentamicin C components arise from methylation patterns at the C-6′ position:

Antibiotic Activity

This compound binds to the bacterial ribosomal A-site, inducing misreading and translational inhibition. Key structural features critical for activity include:

| Component | Key Structural Features | Ribosomal Binding Affinity |

|---|---|---|

| C1 | N-methylated C-6′ | Low |

| C2 | Free amine at C-6′ | Moderate |

| C1a | No C-6′ methylation | High |

Dideoxygenation (GenB3/GenB4)

The removal of 3′ and 4′ hydroxyl groups from JI-20A/B involves a phosphorylation step catalyzed by GenP , followed by elimination reactions:

-

GenB3 :

-

GenB4 :

Epimerization (GenB2)

GenB2 converts C2a to C1 by altering the configuration of the C-6′ chiral center. This step is critical for producing the final C1 product .

Terminal N-Methylation (GenL)

GenL, located outside the gentamicin biosynthetic gene cluster, catalyzes the final N-methylation of C1a to C2b and C2 to C1 .

Pharmacokinetic and Toxicological Implications

The methylation status of this compound components influences their pharmacokinetics and toxicity:

科学的研究の応用

Pharmacokinetics and Efficacy

Gentamicin C consists of several components, primarily Gentamicin C1, C1a, and C2, each exhibiting distinct pharmacokinetic properties. Recent studies have demonstrated that these components differ in their absorption rates, distribution volumes, and clearance rates in various populations, including healthy and infected animals.

Key Pharmacokinetic Findings:

- Absorption : Gentamicin is rapidly absorbed after intramuscular administration, reaching peak plasma concentrations within 15 to 30 minutes.

- Clearance Rates : In infected piglets, gentamicin was eliminated faster than in healthy counterparts, with significant differences in half-lives observed for the components (C1a showed a notable reduction) .

- Volume of Distribution : The apparent volume of distribution was greater in infected animals across all components .

These pharmacokinetic insights are crucial for optimizing dosing regimens to achieve effective therapeutic outcomes while minimizing toxicity.

Treatment of Bacterial Infections

This compound is widely used to treat serious infections caused by gram-negative bacteria. Its effectiveness is often evaluated through pharmacodynamic indices such as the maximum concentration to minimum inhibitory concentration (C_max/MIC) ratio. Studies have shown that maintaining a C_max/MIC ratio greater than 10 is critical for efficacy against pathogens like Pasteurella multocida .

Case Studies on Toxicity

A notable case study highlighted the risks associated with Gentamicin administration. A patient developed acute kidney injury due to excessive dosing (over 200 mg), underscoring the importance of adhering to established dosage guidelines and monitoring renal function during treatment . This case reinforces the need for careful patient assessment before administering this compound.

Innovative Applications in Genetic Disorders

In recent years, this compound has garnered attention for its potential to treat genetic skin diseases caused by nonsense mutations. These mutations lead to truncated proteins that can result in various skin disorders.

Topical Application in Genodermatosis:

- Mechanism : Gentamicin can induce readthrough of premature termination codons, facilitating the production of full-length functional proteins.

- Clinical Efficacy : Studies have reported promising results from topical applications of Gentamicin in treating conditions such as:

These findings suggest a novel therapeutic avenue for patients with genetic conditions that currently lack effective treatments.

Data Summary Table

作用機序

The mechanism of action of Gentamicin C involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects .

類似化合物との比較

Similar Compounds

Gentamicin B1: Shares structural similarities but differs in specific functional groups.

Betamicin: Another related compound with similar bioactive properties.

Uniqueness

Gentamicin C is unique due to its specific arrangement of amino and hydroxyl groups, which confer distinct chemical and biological properties .

特性

分子式 |

C19H39N5O7 |

|---|---|

分子量 |

449.5 g/mol |

IUPAC名 |

2-[4,6-diamino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |

InChI |

InChI=1S/C19H39N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h8-18,24-27H,3-7,20-23H2,1-2H3 |

InChIキー |

VEGXETMJINRLTH-UHFFFAOYSA-N |

正規SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。